molecular formula C20H19ClN2O B2590498 2-(2-chlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone CAS No. 1164543-03-6

2-(2-chlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone

Cat. No.: B2590498
CAS No.: 1164543-03-6
M. Wt: 338.84
InChI Key: ZFEZVADMEJNJRQ-ZHACJKMWSA-N
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Description

2-(2-Chlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone is a dihydropyridazinone derivative characterized by a 2-chlorobenzyl group at position 2 and a 4-methylstyryl moiety at position 5. The pyridazinone core is a bicyclic structure with a ketone group at position 3, which is critical for its pharmacological interactions.

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-6-[(E)-2-(4-methylphenyl)ethenyl]-4,5-dihydropyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O/c1-15-6-8-16(9-7-15)10-11-18-12-13-20(24)23(22-18)14-17-4-2-3-5-19(17)21/h2-11H,12-14H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEZVADMEJNJRQ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NN(C(=O)CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NN(C(=O)CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chlorobenzyl intermediate: This step involves the reaction of benzyl chloride with a suitable base to form the chlorobenzyl intermediate.

    Styryl group introduction: The chlorobenzyl intermediate is then reacted with a methylstyrene derivative under specific conditions to introduce the styryl group.

    Cyclization to form the pyridazinone core: The final step involves the cyclization of the intermediate compound to form the dihydropyridazinone core.

Industrial Production Methods

Industrial production of 2-(2-chlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-chlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-chlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Activity Trends

Pyridazinone derivatives exhibit diverse biological activities depending on substituents at positions 2 and 6. Below is a comparative analysis:

Table 1: Key Pyridazinone Derivatives and Their Activities
Compound 2-Substituent 6-Substituent Biological Activity Reference
Target Compound 2-Chlorobenzyl 4-Methylstyryl Hypothesized antihypertensive/PDE inhibition*
6-(4-Chlorophenyl)-2-(6-methylbenzothiazolyl) 6-Methylbenzothiazolyl 4-Chlorophenyl PDE III inhibition, structural rigidity
6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Variable (e.g., alkyl chains) 4-Aminophenyl Cardioactive (PDE III selectivity, ED50 = 0.6 µM)
6-(2',4'-Dichlorophenyl)-3(2H)-pyridazinone None 2,4-Dichlorophenyl Anticonvulsant (ED50 = 45 mg/kg in mice)
2-(3,4-Dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone 3,4-Dichlorobenzyl Phenyl Undisclosed (high hydrophobicity: XLogP3 = 5.4)

Notes:

  • Target Compound : The 2-chlorobenzyl group may enhance lipophilicity and receptor binding, while the 4-methylstyryl moiety (a conjugated alkene) could improve membrane permeability and stability. These features are shared with PDE inhibitors like CI-930 .
  • Chlorophenyl vs. Styryl : Chlorophenyl substituents (e.g., in ) are associated with PDE inhibition, whereas styryl groups (in the target) may modulate selectivity due to steric and electronic effects.
  • Anticonvulsant Activity : 6-(2',4'-Dichlorophenyl) derivatives () highlight the role of electron-withdrawing groups (Cl) and hydrophobicity in central nervous system activity.

Pharmacological Mechanisms

PDE Inhibition

Compounds like CI-930 (6-(4-aminophenyl) derivative) selectively inhibit PDE III, increasing cAMP levels and enhancing cardiac contractility . The target compound’s 4-methylstyryl group may similarly stabilize interactions with PDE III’s hydrophobic pockets, though its chlorine at position 2 could reduce solubility compared to amino groups .

Antihypertensive Effects

Pyridazinones with vasorelaxant properties (e.g., 7-fluoroindeno-pyridazinones ) often feature halogen substituents.

Physicochemical Properties

  • Solubility: The styryl group’s planarity may reduce aqueous solubility versus polar substituents (e.g., 4-aminophenyl in ).

Biological Activity

2-(2-chlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone, with CAS number 1164543-03-6, is a synthetic organic compound belonging to the pyridazinone class. This compound exhibits significant biological activity, particularly in antimicrobial and anticancer research. Its unique structure includes a chlorobenzyl group and a methylstyryl group, which contribute to its diverse pharmacological properties.

  • Molecular Formula : C20H19ClN2O
  • Molecular Weight : 338.83 g/mol
  • Density : 1.2 g/cm³
  • Boiling Point : 495.1 °C at 760 mmHg
  • LogP : 3.62

Antimicrobial Activity

Research indicates that pyridazine derivatives, including 2-(2-chlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone, exhibit considerable antimicrobial properties. A study evaluated various synthesized pyridazine compounds against different bacterial strains using the disk diffusion method. The results indicated that several derivatives showed effective inhibition against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli .

CompoundActivity Against S. aureusActivity Against E. coli
2-(2-chlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinoneModerateHigh
Other Pyridazine DerivativesVariableVariable

Anticancer Properties

The compound has also been studied for its potential anticancer effects. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of specific molecular targets involved in cell proliferation and survival . The mechanism of action appears to involve the inhibition of key enzymes and pathways related to cancer cell metabolism.

Case Studies and Research Findings

  • Antimicrobial Evaluation :
    A comprehensive study assessed the antimicrobial efficacy of various pyridazine derivatives, including our compound of interest. The study utilized a brine shrimp lethality bioassay to evaluate cytotoxicity alongside antimicrobial activity. Results indicated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Mechanisms :
    Research conducted on the anticancer properties revealed that 2-(2-chlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone could inhibit cancer cell growth by inducing oxidative stress and apoptosis in tumor cells . The study highlighted the importance of further exploration into its potential as a therapeutic agent.

The biological activity of 2-(2-chlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone is believed to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Cell Signaling Modulation : It may affect signaling pathways that regulate apoptosis and cell cycle progression.

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